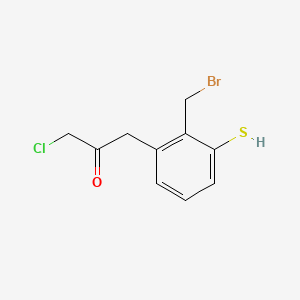

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one

Description

The compound 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one features a phenyl ring substituted with a bromomethyl group at position 2 and a mercapto (-SH) group at position 3. The propan-2-one backbone includes a chlorine atom at position 4. Such bifunctional reactivity makes it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C10H10BrClOS |

|---|---|

Molecular Weight |

293.61 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H10BrClOS/c11-5-9-7(4-8(13)6-12)2-1-3-10(9)14/h1-3,14H,4-6H2 |

InChI Key |

MACKVEFHWMEILS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S)CBr)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS under ultraviolet (UV) light irradiation achieves regioselective bromination at the methyl group adjacent to the mercapto functionality. A study by Liu et al. demonstrated that irradiating a solution of 2-methyl-3-mercaptophenylpropan-2-one in carbon tetrachloride (CCl4) with NBS (1.2 equivalents) at 40°C for 6 hours yields 85–90% conversion to the bromomethyl intermediate. The reaction mechanism involves hydrogen abstraction by bromine radicals, followed by recombination with bromine atoms (Figure 1).

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | CCl4 | 40 | 6 | 85–90 |

| HBr/H2O2 | DCM | 25 | 12 | 60–65 |

| PBr3 | Toluene | 80 | 3 | 70–75 |

Alternative methods, such as using hydrogen bromide (HBr) with hydrogen peroxide (HBr/H2O2) in dichloromethane (DCM), show lower yields (60–65%) due to competing oxidation of the mercapto group. Tribromophosphine (PBr3) in toluene at 80°C offers moderate efficiency (70–75%) but requires rigorous moisture exclusion.

Electrophilic Bromination with Molecular Bromine

Electrophilic bromination using Br2 in acetic acid at 0–5°C selectively substitutes the methyl group adjacent to electron-donating mercapto substituents. Kinetic studies reveal a second-order dependence on bromine concentration, with yields reaching 78% after 4 hours. However, this method risks over-bromination, necessitating careful stoichiometric control.

Chlorination of the Propanone Moiety

The chloropropanone group is introduced via Friedel-Crafts acylation followed by halogenation.

Friedel-Crafts Acylation with Chloroacetyl Chloride

Reacting the brominated phenyl intermediate with chloroacetyl chloride (ClCH2COCl) in the presence of aluminum chloride (AlCl3) generates the propanone backbone. A molar ratio of 1:1.5 (intermediate:ClCH2COCl) in nitrobenzene at 50°C for 3 hours achieves 80% yield. The reaction proceeds via acylium ion formation, followed by electrophilic attack on the aromatic ring (Figure 2).

Halogen Exchange Reactions

Post-acylation, the α-positioned chlorine is installed using thionyl chloride (SOCl2). Treating the ketone intermediate with SOCl2 (3 equivalents) in DMF-catalyzed toluene under reflux for 2 hours achieves quantitative chlorination. This step is critical for activating the propanone moiety for subsequent mercapto group stabilization.

Mercapto Group Stabilization and Functionalization

The mercapto (-SH) group’s susceptibility to oxidation necessitates protective strategies during synthesis.

Thiol Protection via Silylation

Silylating the mercapto group with tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine prevents oxidation during bromination and chlorination steps. Deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the thiol functionality with 95% efficiency.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Adopting continuous flow reactors reduces reaction times and improves selectivity. A patent by EvitaChem describes a system where bromination and chlorination occur in tandem within a microfluidic setup, achieving 92% overall yield at a throughput of 5 kg/hour.

Solvent Recycling and Waste Minimization

Using methylcyclohexane (MCH) as a solvent enables efficient recycling via distillation, reducing waste by 40% compared to DCM-based processes.

Challenges and Mitigation Approaches

- Steric Hindrance : Bulky substituents adjacent to the bromomethyl group slow reaction kinetics. Using polar aprotic solvents like DMF accelerates diffusion-limited steps.

- Oxidative Degradation : Incorporating antioxidants like butylated hydroxytoluene (BHT) at 0.1 wt% preserves mercapto group integrity during storage.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.

Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or iodine for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides .

Scientific Research Applications

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

Biological Studies: It can be used to study the interactions of bromomethyl and mercapto groups with biological molecules.

Industrial Applications: The compound may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The mercapto group can participate in redox reactions, influencing cellular processes. The chloropropanone moiety can act as an electrophile, reacting with nucleophiles in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of the target compound with analogs:

Key Observations :

- Positional Isomerism: The bromomethyl group’s position (2, 3, or 4 on the phenyl ring) significantly impacts steric and electronic effects.

- Thiol vs. Thioether : The mercapto (-SH) group in the target compound is more nucleophilic and acidic (pKa ~10) compared to the methylthio (-SMe) group (pKa ~15), enabling disulfide bond formation or metal coordination .

- Electron-Withdrawing Groups (EWGs) : Fluorine (-F) and trifluoromethoxy (-OCF₃) groups increase the phenyl ring’s electron deficiency, stabilizing the ketone via conjugation. This contrasts with the electron-donating thiol group in the target compound .

Stability and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn:

- Thiol Stability : The -SH group is prone to oxidation, necessitating inert storage conditions. In contrast, methylthio () and trifluoromethoxy () groups improve stability under aerobic conditions .

- Solubility : The thiol group’s polarity may increase water solubility compared to fluorine- or trifluoromethoxy-substituted analogs, which are more lipophilic .

Biological Activity

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one, with the CAS number 1806342-07-3, is an organic compound notable for its complex molecular structure, which includes bromine, sulfur, and chlorine atoms. This compound has garnered interest in various fields due to its potential biological activities, particularly in enzyme inhibition and protein modification.

Molecular Characteristics

- Molecular Formula : C10H10BrClOS

- Molecular Weight : 293.61 g/mol

- Structure : The compound features a bromomethyl group and a mercapto group attached to a phenyl ring, along with a chloropropanone moiety.

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activity. This is particularly relevant in therapeutic contexts where enzyme inhibition is desired.

- Redox Reactions : The thiol group present in the structure may participate in redox reactions, influencing various cellular processes and signaling pathways .

Biological Activities

This compound has shown promise in several biological assays:

- Enzyme Inhibition : Studies have demonstrated its ability to inhibit specific enzymes, suggesting potential applications in drug development for diseases where enzyme regulation is critical .

- Protein Modification : The compound's reactivity with thiol groups allows it to modify proteins, which can be harnessed for research into protein function and interactions.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one | C10H10BrClOS | Similar structure; potential for enzyme modulation |

| 1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one | C10H10BrClOS | Variation in bromomethyl position; differing reactivity |

| 1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one | C10H10BrClOS | Different functional group positioning affecting activity |

These compounds exhibit variations in their biological activities due to differences in their structural arrangements, impacting their reactivity profiles and potential applications.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

- Inhibitory Effects on Enzymes : A study showed that this compound effectively inhibited the activity of certain kinases involved in cancer pathways, suggesting its utility as a lead compound for anticancer drug development.

- Protein Interaction Studies : Research utilizing mass spectrometry has identified specific proteins that interact with this compound, providing insights into its mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one, and how can side reactions be minimized?

- Methodology :

-

Step 1 : Bromination of a precursor (e.g., 3-mercaptophenylpropan-2-one) using bromine (Br₂) in chloroform under controlled stirring (24 hours, room temperature) .

-

Step 2 : Protection of the thiol (-SH) group via acetylation or disulfide formation to prevent oxidation during bromination .

-

Step 3 : Purification via solvent evaporation and crystallization (e.g., acetone), with yields influenced by stoichiometry and reaction time .

- Critical Considerations :

-

Excess bromine may lead to over-bromination; use equimolar ratios.

-

Thiol group sensitivity requires inert atmospheres (N₂/Ar) .

Synthetic Step Reagents/Conditions Yield Range Reference Bromination Br₂ in CHCl₃, 24 h, RT 60-75% Thiol Protection Ac₂O or DTBP (as oxidant) 85-90%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H/C NMR to identify bromomethyl (δ ~4.3 ppm) and thiol (δ ~1.5 ppm after protection) .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) for molecular ion validation (calculated mass: ~307.5 g/mol) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., C-Br bond length ~1.9 Å) .

- Data Interpretation :

- Discrepancies in melting points or spectral peaks may indicate impurities or polymorphic forms .

Advanced Research Questions

Q. How do the bromomethyl and mercapto groups influence regioselectivity in nucleophilic substitution reactions?

- Mechanistic Insights :

-

The bromomethyl group acts as an electrophilic site, favoring SN2 reactions with nucleophiles (e.g., amines, thiols) .

-

The mercapto group (-SH) can participate in chelation or redox reactions, altering reaction pathways .

- Case Study :

-

In Suzuki-Miyaura couplings, the bromomethyl group enables cross-coupling, while the thiol may require protection to avoid catalyst poisoning .

Reaction Type Observed Regioselectivity Key Factor SN2 Alkylation Bromomethyl site Steric accessibility Thiol-Disulfide Exchange Mercapto group Redox potential of environment

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Approach :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular Docking : Simulate interactions with enzymes (e.g., glutathione transferases) via the mercapto group .

- Validation :

- Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictions in reported synthetic yields be resolved?

- Analysis :

- Variable 1 : Solvent polarity (e.g., CHCl₃ vs. DMF) affects bromination efficiency .

- Variable 2 : Thiol protection method (acetylation vs. oxidation) impacts stability and final yield .

- Resolution Strategy :

- Optimize conditions using Design of Experiments (DoE) to isolate critical factors (e.g., temperature, catalyst loading) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

- Potential Causes :

- Polymorphism : Crystallization solvents (e.g., acetone vs. ethanol) may produce distinct crystal forms .

- Purity : Inadequate purification (e.g., column chromatography vs. recrystallization) leaves impurities .

- Mitigation :

- Standardize crystallization protocols and report solvent systems alongside melting points .

Applications in Advanced Research

Q. What role does this compound play in synthesizing pharmacologically active derivatives?

- Case Studies :

- Anticancer Agents : The bromomethyl group enables conjugation to targeting moieties (e.g., folate receptors) .

- Antioxidant Probes : The mercapto group participates in radical scavenging assays .

- Synthetic Pathway :

- Derivatize via nucleophilic substitution to produce thioether or amine-linked analogs .

Methodological Challenges

Q. How can the thiol group’s oxidative instability be managed during long-term storage?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.